molecular formula C6H5FIN B13670306 3-Fluoro-4-iodo-5-methylpyridine

3-Fluoro-4-iodo-5-methylpyridine

Cat. No.: B13670306
M. Wt: 237.01 g/mol
InChI Key: DYFLJISLQVFRCO-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-5-methylpyridine is a halogenated pyridine derivative featuring fluorine (position 3), iodine (position 4), and a methyl group (position 5) on the aromatic ring. Pyridine derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The iodine substituent enhances reactivity in cross-coupling reactions, while fluorine and methyl groups modulate electron density and steric bulk.

Properties

Molecular Formula

C6H5FIN

Molecular Weight

237.01 g/mol

IUPAC Name

3-fluoro-4-iodo-5-methylpyridine

InChI

InChI=1S/C6H5FIN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3

InChI Key

DYFLJISLQVFRCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-iodo-5-methylpyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of 5-methylpyridine followed by selective fluorination and iodination. For instance, the fluorination can be achieved using reagents like Selectfluor, while iodination can be performed using iodine or iodinating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for 3-Fluoro-4-iodo-5-methylpyridine may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-iodo-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, biaryl compounds, and various functionalized derivatives that can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodo-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 3-fluoro-4-iodo-5-methylpyridine, emphasizing substituent effects and functional differences:

Compound Name Substituents (Positions) Key Differences from Target Compound Evidence ID
3-Fluoro-5-iodo-4-methylpyridine F (3), I (5), CH₃ (4) Iodo and methyl positions swapped
5-Fluoro-3-iodopyridin-2-amine F (5), I (3), NH₂ (2) Amino group introduces H-bonding capability
3-Iodo-5-(trifluoromethyl)pyridin-2-amine I (3), CF₃ (5), NH₂ (2) CF₃ (stronger electron-withdrawing than CH₃)
3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine (CH(OCH₃)₂) (3), I (4), OCH₃ (5) Methoxy and dimethoxymethyl groups increase steric bulk
5-Iodo-2-(trifluoromethyl)pyridin-4-amine I (5), CF₃ (2), NH₂ (4) Substituents in distinct positions

Substituent Position and Electronic Effects

  • Iodine Position : In 3-fluoro-4-iodo-5-methylpyridine, iodine at position 4 may act as a superior leaving group compared to its positional isomer (iodine at position 5, ), as adjacent fluorine (position 3) could polarize the C–I bond.
  • Fluorine vs.
  • Methyl vs. Trifluoromethyl : The methyl group (electron-donating) in the target compound contrasts with the trifluoromethyl group (electron-withdrawing) in 3-iodo-5-(trifluoromethyl)pyridin-2-amine , altering the ring’s electron density and reactivity toward electrophiles.

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